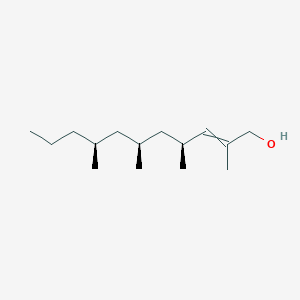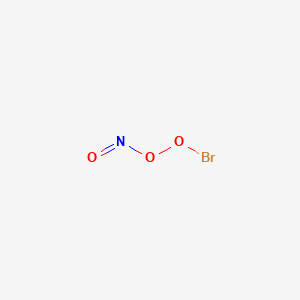
(4S,6S,8S)-2,4,6,8-Tetramethylundec-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,6S,8S)-2,4,6,8-Tetramethylundec-2-en-1-ol is an organic compound characterized by its unique structure, which includes multiple methyl groups and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S,8S)-2,4,6,8-Tetramethylundec-2-en-1-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the use of Grignard reagents, which react with suitable aldehydes or ketones to form the desired alcohol. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that enhance the efficiency and yield of the reaction. Catalysts such as palladium or platinum complexes can be used to facilitate the addition of methyl groups and the formation of the double bond.
Análisis De Reacciones Químicas
Types of Reactions
(4S,6S,8S)-2,4,6,8-Tetramethylundec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming ketones or aldehydes.
Reduction: The double bond in the compound can be reduced to form saturated alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(4S,6S,8S)-2,4,6,8-Tetramethylundec-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (4S,6S,8S)-2,4,6,8-Tetramethylundec-2-en-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4S,6S,8S,10S,12S,14S)-4,6,8,10,12,14-Hexamethyl-2-triacontanylbenzene
- (1R,2R,4S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decan-4-ol
Uniqueness
(4S,6S,8S)-2,4,6,8-Tetramethylundec-2-en-1-ol is unique due to its specific stereochemistry and the presence of multiple methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
378188-55-7 |
|---|---|
Fórmula molecular |
C15H30O |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
(4S,6S,8S)-2,4,6,8-tetramethylundec-2-en-1-ol |
InChI |
InChI=1S/C15H30O/c1-6-7-12(2)8-13(3)9-14(4)10-15(5)11-16/h10,12-14,16H,6-9,11H2,1-5H3/t12-,13-,14-/m0/s1 |
Clave InChI |
YHEOMCIYRHFNAU-IHRRRGAJSA-N |
SMILES isomérico |
CCC[C@H](C)C[C@H](C)C[C@H](C)C=C(C)CO |
SMILES canónico |
CCCC(C)CC(C)CC(C)C=C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)


![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B14242103.png)

![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)

